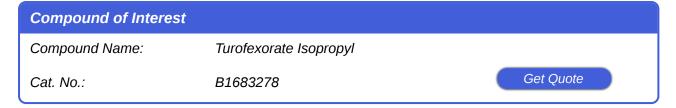


# Turofexorate Isopropyl: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Turofexorate IsopropyI**, also known as WAY-362450 and XL335, is a potent and highly selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. In the development of therapeutic agents, particularly those targeting nuclear receptors, understanding the selectivity profile is paramount to minimizing off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of **Turofexorate IsopropyI** with a panel of other nuclear receptors, supported by available experimental data and detailed methodologies.

### **Cross-Reactivity Data**

The selectivity of **Turofexorate Isopropyl**'s active form, Turofexorate, has been evaluated against a broad panel of nuclear receptors. The following table summarizes the quantitative data from these assessments.



Nuclear Receptor	Receptor Family	Ligand Type	Activity	EC50 / IC50 (nM)
FXR	Bile Acid Receptor	Agonist	Potent Agonist	4
LXRα	Oxysterol Receptor	Agonist	No Activity	>10,000
LXRβ	Oxysterol Receptor	Agonist	No Activity	>10,000
PPARα	Fatty Acid Receptor	Agonist	No Activity	>10,000
PPARy	Fatty Acid Receptor	Agonist	No Activity	>10,000
ΡΡΑΠδ	Fatty Acid Receptor	Agonist	No Activity	>10,000
RXRα	Retinoid X Receptor	Agonist	No Activity	>10,000
RARy	Retinoic Acid Receptor	Agonist	No Activity	>10,000
VDR	Vitamin D Receptor	Agonist	No Activity	>10,000
SXR (PXR)	Xenobiotic Sensor	Agonist	No Activity	>10,000
ΕRα	Estrogen Receptor	Agonist	No Activity	>10,000
ERβ	Estrogen Receptor	Agonist	No Activity	>10,000
GR	Glucocorticoid Receptor	Agonist	No Activity	>10,000



MR	Mineralocorticoid Receptor	Agonist	No Activity	>10,000
AR	Androgen Receptor	Agonist	No Activity	>10,000
PR	Progesterone Receptor	Agonist	No Activity	>10,000

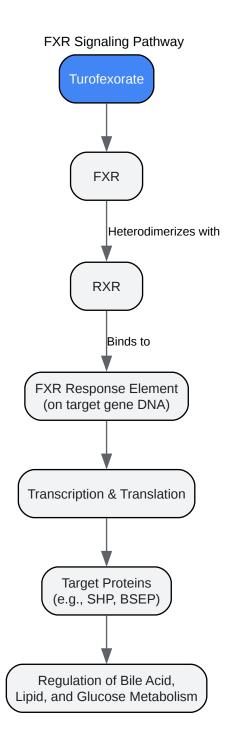
Data sourced from studies on WAY-362450, the active form of **Turofexorate Isopropyl**.

As the data indicates, **Turofexorate Isopropyl** demonstrates exceptional selectivity for the Farnesoid X Receptor. No significant agonist activity was observed for any of the other 15 nuclear receptors tested at concentrations up to 10  $\mu$ M, highlighting its focused mechanism of action.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FXR signaling pathway and the general experimental workflow used to assess nuclear receptor cross-reactivity.



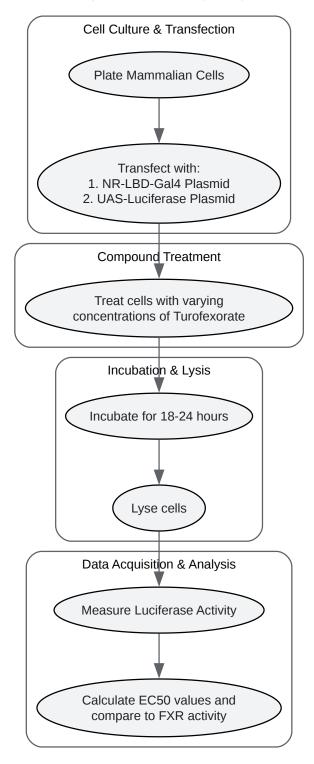


Click to download full resolution via product page

Caption: Simplified FXR signaling pathway activated by Turofexorate.



#### Nuclear Receptor Cross-Reactivity Assay Workflow



Click to download full resolution via product page



 To cite this document: BenchChem. [Turofexorate Isopropyl: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683278#cross-reactivity-of-turofexorate-isopropyl-with-other-nuclear-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com